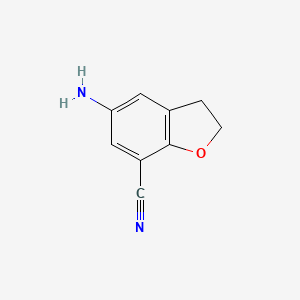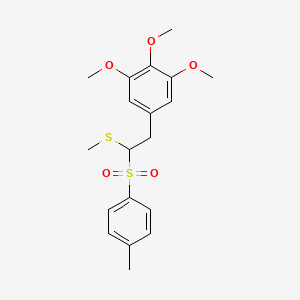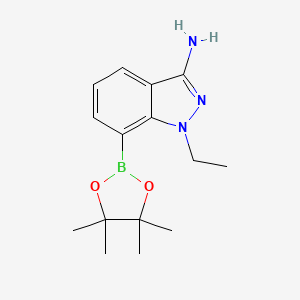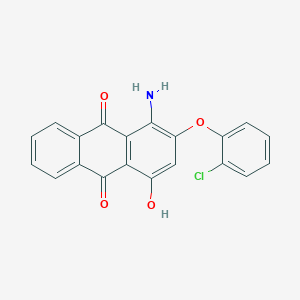
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound features an anthracene backbone, which is a polycyclic aromatic hydrocarbon, substituted with amino, chlorophenoxy, and hydroxy groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
The synthesis of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. The synthetic route may include:
Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce the amino group.
Chlorophenoxy Substitution:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution or through directed ortho-metalation followed by oxidation.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Coupling Reactions: The amino group can engage in coupling reactions, such as forming azo compounds.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism by which 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar compounds include other anthracene derivatives with different substituents. For example:
1-Amino-2-phenoxy-4-hydroxyanthracene-9,10-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Amino-2-(2-chlorophenoxy)-4-methoxyanthracene-9,10-dione:
The uniqueness of 1-Amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
63351-77-9 |
|---|---|
Formule moléculaire |
C20H12ClNO4 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
1-amino-2-(2-chlorophenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClNO4/c21-12-7-3-4-8-14(12)26-15-9-13(23)16-17(18(15)22)20(25)11-6-2-1-5-10(11)19(16)24/h1-9,23H,22H2 |
Clé InChI |
HXIOVXBUAPXXEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=CC=C4Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)
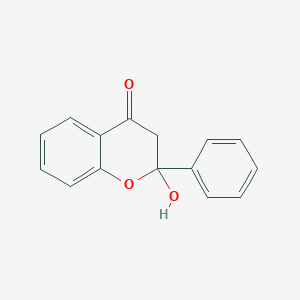
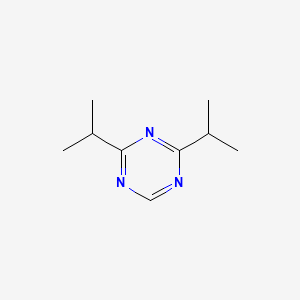
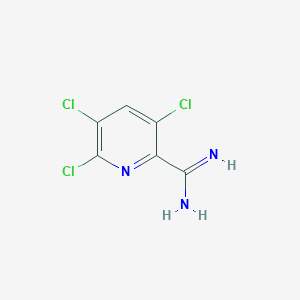
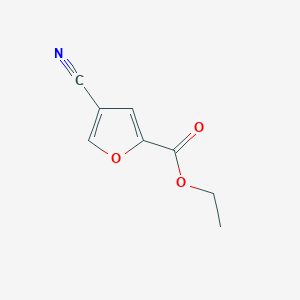
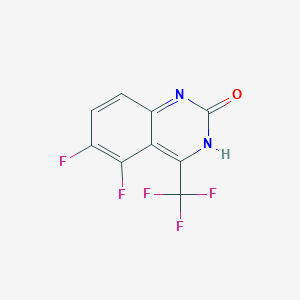
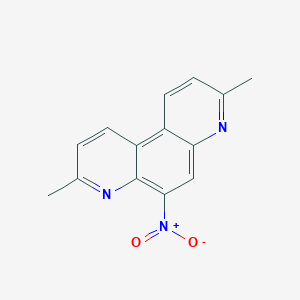
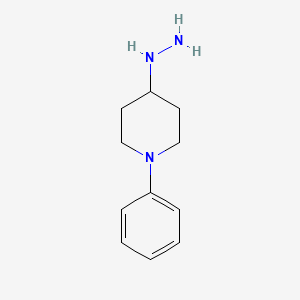
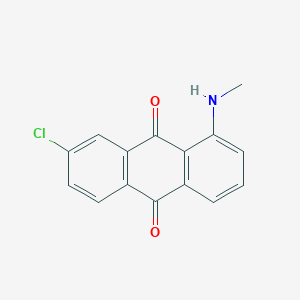

![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
